![molecular formula C19H19BrN4OS2 B2585923 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216508-60-9](/img/structure/B2585923.png)

1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

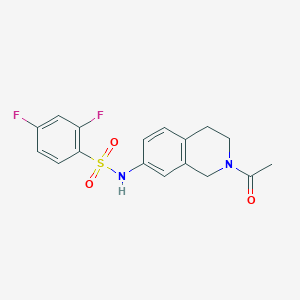

The compound “1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a derivative of the 1,2,4-triazole class of compounds . These compounds are known for their wide range of biological activities, including antifungal, antiviral, antimicrobial, anticancer, and antitubercular activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has shown that derivatives of thieno and furopyrimidine exhibit antimicrobial activity. The synthesis of various thieno and furopyrimidine derivatives has been conducted, showing good yields and demonstrating antimicrobial activity against a range of microbial strains (Hossain & Bhuiyan, 2009). Similarly, novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and shown to exhibit antibacterial activity against both Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Antitumor Activities

Certain thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been investigated for their antitumor properties. An unexpected Dimroth rearrangement in the synthesis process led to compounds with potent antitumor activity, highlighting the potential of these compounds in cancer therapy (Lauria et al., 2013).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds utilizing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives as intermediates or core structures has been extensively studied. These efforts aim to create novel compounds with potential applications in pharmaceuticals and materials science. For example, a study demonstrated the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, starting from related thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine compounds (Nagaraju et al., 2013).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its biological activities, given the wide range of activities exhibited by the 1,2,4-triazole class of compounds . Additionally, more studies could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mecanismo De Acción

Target of Action

1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes are crucial for the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. By binding to these enzymes, the compound can modulate their activity, leading to significant changes in cellular behavior .

Mode of Action

1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one interacts with its target enzymes through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the enzymes, either inhibiting or activating their catalytic functions. As a result, the downstream signaling pathways are either upregulated or downregulated, depending on the specific enzyme targeted .

Biochemical Pathways

The biochemical pathways affected by 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include those involved in cell cycle regulation, apoptosis, and DNA repair. By modulating these pathways, the compound can induce cell cycle arrest, promote programmed cell death, and enhance the repair of damaged DNA. These effects are particularly relevant in the context of cancer treatment, where the compound can inhibit the growth of tumor cells and sensitize them to other therapeutic agents .

Action Environment

The action of 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Its efficacy can be affected by the presence of other drugs or biomolecules that compete for binding sites or alter the compound’s metabolism. Additionally, the compound’s stability and activity can be influenced by temperature, with higher temperatures potentially increasing its rate of degradation.

: Springer : RSC Publishing : Europe PMC : Springer : RSC Publishing : Europe PMC

Propiedades

IUPAC Name |

12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4OS2/c1-12(2)7-9-23-17(25)16-15(8-10-26-16)24-18(23)21-22-19(24)27-11-13-3-5-14(20)6-4-13/h3-6,8,10,12H,7,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFLYRPSZXCYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2585843.png)

![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)

![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

amine dihydrochloride](/img/no-structure.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)